4-(2-Fluorophenyl)piperazine-1-carbothioamide

Übersicht

Beschreibung

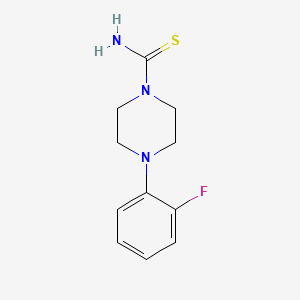

“4-(2-Fluorophenyl)piperazine-1-carbothioamide” is a chemical compound with the CAS Number: 1178728-47-6 . It has a molecular weight of 239.32 . The IUPAC name for this compound is 4-(2-fluorophenyl)-1-piperazinecarbothioamide .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years . Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for “4-(2-Fluorophenyl)piperazine-1-carbothioamide” is 1S/C11H14FN3S/c12-9-3-1-2-4-10(9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Life Sciences Research

In the realm of life sciences, 4-(2-Fluorophenyl)piperazine-1-carbothioamide is utilized for studying neurotransmitter processes, particularly those involving serotonin and dopamine. Its structure is conducive to binding with receptors in the brain, making it a valuable tool for neuropharmacological studies .

Material Science

This compound’s unique properties are explored in material science for the development of novel polymers. Its ability to act as a linking agent between different polymer chains can lead to new materials with enhanced durability and flexibility .

Chemical Synthesis

As a building block in chemical synthesis, 4-(2-Fluorophenyl)piperazine-1-carbothioamide is used to create a variety of complex molecules. Its reactivity with other organic compounds allows for the synthesis of pharmaceuticals and agrochemicals .

Chromatography

In chromatographic applications, this compound can be employed as a standard or reference material due to its well-defined characteristics. It aids in the calibration of equipment and ensures the accuracy of analytical methods .

Analytical Chemistry

In analytical chemistry, 4-(2-Fluorophenyl)piperazine-1-carbothioamide serves as a reagent for detecting certain chemical groups. Its specificity and reactivity make it a crucial component in various assays and diagnostic tests .

Pharmacological Research

This compound has shown potential in pharmacological research, particularly in the development of treatments for neurological disorders. Its interaction with central nervous system receptors is being studied for therapeutic applications .

Custom Synthesis Services

Companies offer custom synthesis services using 4-(2-Fluorophenyl)piperazine-1-carbothioamide as a precursor. This enables researchers to obtain derivatives of this compound tailored to their specific research needs .

Neuroprotective Agent Development

Recent studies have indicated that derivatives of 4-(2-Fluorophenyl)piperazine-1-carbothioamide may possess neuroprotective properties. This opens up possibilities for its use in developing treatments for neurodegenerative diseases .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit acetylcholinesterase , which plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine.

Mode of Action

If it indeed acts as an acetylcholinesterase inhibitor like its related compounds , it would prevent the breakdown of acetylcholine, thereby increasing both the level and duration of action of this neurotransmitter.

Eigenschaften

IUPAC Name |

4-(2-fluorophenyl)piperazine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3S/c12-9-3-1-2-4-10(9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMJPWGWRQPXOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorophenyl)piperazine-1-carbothioamide | |

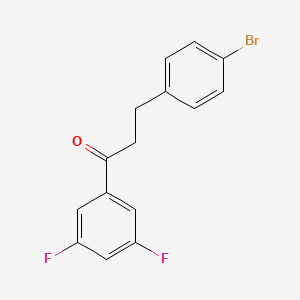

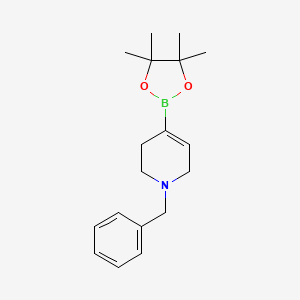

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1373686.png)

![tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B1373687.png)

![methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1373691.png)